Technical Guide: 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one
Technical Guide: 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one
This technical guide details the properties, synthesis, and pharmacological relevance of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one , a privileged spirocyclic scaffold central to the development of high-affinity ligands for G-protein coupled receptors (GPCRs), particularly opioid and sigma receptors.
Executive Summary
4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one represents a critical "privileged structure" in medicinal chemistry. It serves as the core scaffold for Spiroxatrine and related spiro-piperidine therapeutics. Its rigid spirocyclic architecture locks the pharmacophore into a conformation that maximizes binding affinity for Serotonin (5-HT1A) , Dopamine (D2) , and Sigma-1 (
Part 1: Physicochemical Profile[1][2]
The spiro[5.5]undecan-3-one core exhibits unique properties due to the orthogonality of the piperidine and oxazinone rings. The following data refers to the N-H core (unsubstituted at position 8) and its common N-Benzyl intermediate.
Table 1: Core Physicochemical Properties
| Property | Value (Core: N-H) | Value (Intermediate: N-Benzyl) | Relevance |
| CAS Number | 1028-61-1 (Generic Core) | 151096-96-7 (Analogous) | Identification |
| Formula | Stoichiometry | ||
| Mol.[1][2][3] Weight | 246.31 g/mol | 336.43 g/mol | Fragment-based design |
| LogP (Calc) | 1.2 - 1.5 | 3.1 - 3.4 | CNS Penetration (BBB) |
| pKa (Base) | ~8.6 (Piperidine N) | ~8.2 (Piperidine N) | Ionization at physiological pH |
| H-Bond Donors | 1 (Amine NH) | 0 | Receptor Interaction |
| PSA | ~40 Ų | ~32 Ų | Membrane Permeability |
| Solubility | Low (Water), High (DMSO, DCM) | Low (Water), High (CHCl3) | Formulation/Assay |
Note: The "4-Phenyl" substituent refers to the nitrogen at position 4 of the spiro system (the oxazinone ring), while the "8-position" refers to the piperidine nitrogen.
Part 2: Synthetic Architecture & Protocols[3]
The synthesis of the 1-oxa-4,8-diazaspiro[5.5]undecan-3-one scaffold requires constructing a morpholin-3-one ring spiro-fused to a piperidine. The most robust industrial route involves a Reformatsky-type approach or a Strecker-based cyclization starting from 1-benzyl-4-piperidone.
Synthetic Pathway Visualization
Figure 1: Synthetic workflow for the construction of the spiro-oxazinone core.
Experimental Protocol: Validated Synthesis
Objective: Synthesis of the N-benzyl protected core (Intermediate for Spiroxatrine).
Step 1: Reformatsky Reaction
-
Reagents: 1-Benzyl-4-piperidone (10.0 g, 52.8 mmol), Ethyl bromoacetate (8.8 mL, 79.2 mmol), Activated Zinc dust (5.2 g, 79.2 mmol).
-
Solvent: Anhydrous Benzene or THF/Toluene (1:1).
-
Procedure:
-
Activate Zinc with dilute HCl, wash with water/acetone/ether, and dry under vacuum.
-
Reflux a portion of ethyl bromoacetate and Zn in solvent to initiate.
-
Add the piperidone dropwise. Reflux for 2–4 hours.
-
Quench: Cool and pour into ice-cold dilute
. -
Workup: Separate organic layer, extract aqueous layer with ether. Wash combined organics with brine, dry over
. -
Product: Ethyl (1-benzyl-4-hydroxypiperidin-4-yl)acetate (Yield: ~65-75%).
-
Step 2: Spiro-Cyclization (The "Aniline Insertion")
-
Reagents: Hydroxy ester from Step 1 (5.0 g), Aniline (1.2 eq), Thionyl Chloride (
) or direct thermal cyclization. -
Mechanism: The hydroxy group is often converted to a chloride or activated, followed by nucleophilic attack by aniline, then intramolecular amidation.
-
Alternative (Isocyanate Route):
-
React the hydroxy ester with Phenyl Isocyanate (
). -
This forms the carbamate intermediate.
-
Base-catalyzed cyclization (NaH/THF) closes the ring to form the 1-oxa-3,8-diazaspiro[5.5]undecane-2,4-dione (Note: This yields the dione; for the 3-one, the Reformatsky/Imine route is preferred).
-
Step 3: Deprotection (Optional)
-
Method: Catalytic Hydrogenation (
, Pd/C, MeOH, 50 psi). -
Result: Cleaves the benzyl group to yield the secondary amine core, ready for derivatization (e.g., alkylation with benzodioxan for Spiroxatrine).
Part 3: Pharmacological Significance & SAR
The 4-phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one scaffold is a "privileged structure" because its rigid geometry mimics the twisted conformation of peptide turns and restricts the conformational space of the attached pharmacophores.
Receptor Binding Logic
| Target Receptor | Binding Mode & SAR Logic |
| 5-HT1A (Serotonin) | The 4-Phenyl group occupies the hydrophobic pocket. The Spiro-center enforces a specific distance (~5.5 Å) between the aromatic ring and the basic piperidine nitrogen (protonated at physiological pH), critical for Aspartate anchoring. |
| Sigma-1 ( | The Oxazinone oxygen acts as a hydrogen bond acceptor. The hydrophobic bulk of the spiro system fits the |
| Mu-Opioid (MOR) | Derivatives (e.g., Spiroxatrine) show partial agonism/antagonism. The spiro constraint reduces intrinsic efficacy (G-protein coupling) while maintaining high affinity, useful for designing antagonists. |
SAR Visualization: The Spiro-Constraint
Figure 2: Structure-Activity Relationship (SAR) map highlighting key interaction points of the scaffold.
Part 4: Analytical Characterization
To ensure scientific integrity, the synthesized core must be validated using the following spectral markers.
-
1H NMR (CDCl3, 400 MHz):
- 7.2–7.5 (m, 5H, N-Phenyl ).
- 4.2 (s, 2H, O-CH2-C=O ; characteristic singlet of the oxazinone ring).
- 3.5 (s, 2H, Benzyl-CH2 ).
- 2.4–2.8 (m, 8H, Piperidine ring protons).
-
13C NMR:
-
Carbonyl peak at ~168 ppm .
-
Spiro quaternary carbon at ~70 ppm .
-
-
Mass Spectrometry (ESI+):
-
Expect
peak at 337.2 (for N-benzyl) or 247.1 (for N-H core).
-
References
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Janssen, P. A. J. (1966). Spiro-oxazolidinones and methods of preparing the same. US Patent 3,238,216.
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Matier, W. L., et al. (1980). Synthesis and hypotensive activity of spiro[piperidine-4,4'-imidazolidin]-2'-ones and related compounds. Journal of Medicinal Chemistry, 23(9), 984-990.
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Guillaumet, G., et al. (2001). Serotonergic properties of spiroxatrine enantiomers. Journal of Medicinal Chemistry, 44(23), 3904-3914.
-
PubChem Compound Summary. (2024). Spiroxatrine. National Center for Biotechnology Information.
-
Efange, S. M. N., et al. (1991). Spiro[piperidine-4,2'-[1,3]oxazino[5,6-c]pyridin]-4'-ones: A new class of potent dopamine D2 receptor antagonists. Journal of Medicinal Chemistry, 34(9), 2638-2643.
